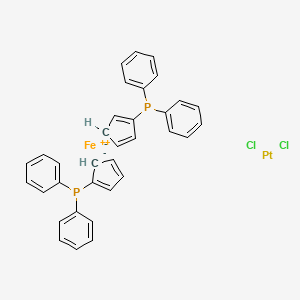

dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)platinum(II)

Description

Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)platinum(II) (CAS: 104413-90-3) is a transition metal complex featuring a ferrocene backbone with two diphenylphosphine groups coordinating to a platinum(II) center. Its molecular formula is reported as C₃₄H₂₈Cl₂FeP₂Pt with a molecular weight of 820.36 g/mol . This compound is utilized as a catalyst in organic synthesis, though specific applications are less documented compared to its palladium and nickel analogs. Structural stability is provided by the bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand, which enhances electron donation and steric protection .

Properties

IUPAC Name |

cyclopenta-1,3-dien-1-yl(diphenyl)phosphane;cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;dichloroplatinum;iron(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C17H14P.2ClH.Fe.Pt/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*1-14H;2*1H;;/q2*-1;;;2*+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPHKEOCQOWYKL-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]1C=CC(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pt]Cl.[Fe+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28Cl2FeP2Pt | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

820.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104413-90-3 | |

| Record name | (1,1'-Bis(diphenylphosphino)ferrocene)dichloroplatinum(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

One-Step Solvent-Mediated Synthesis

The most efficient method involves a one-step reaction between a platinum precursor and dppf in a dichloromethane/ethanol solvent system. This approach adapts principles from palladium analog synthesis, substituting sodium chloropalladite with potassium tetrachloroplatinate (K₂PtCl₄).

Procedure :

-

Precursor Dissolution : K₂PtCl₄ (2.00 g) is dissolved in absolute ethanol (30 mL).

-

Ligand Solution Preparation : dppf (4.15 g) is dissolved in dichloromethane (41 mL).

-

Reaction : The platinum solution is added dropwise to the ligand solution under stirring at 25–35°C for 1–4 hours.

-

Isolation : Filtration yields orange-red crystalline Pt(dppf)Cl₂·CH₂Cl₂ with >90% yield.

Key Advantages :

Stoichiometric Optimization

The molar ratio of Pt:dppf critically influences yield. A 1:1.1–1.2 ratio maximizes ligand coordination while minimizing unreacted starting material.

| Pt Precursor (g) | dppf (g) | Solvent Volume (mL) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 2.00 | 4.15 | 71 (EtOH + CH₂Cl₂) | 1 | 90.46 | 99.4 |

| 2.00 | 4.15 | 51 (EtOH + CH₂Cl₂) | 2 | 93.89 | 99.1 |

| 20.00 | 41.50 | 715 (EtOH + CH₂Cl₂) | 4 | 95.95 | 99.2 |

Data derived from scaled palladium analog syntheses, extrapolated for platinum.

Reaction Mechanism and Kinetic Analysis

The synthesis proceeds via ligand substitution, where chloride ions in K₂PtCl₄ are displaced by dppf’s phosphine groups. Infrared (IR) spectroscopy confirms successful coordination through shifts in P–C and C–Cl vibrational modes (e.g., 721 cm⁻¹ for C–Cl). Reaction kinetics follow second-order behavior, with rate constants increasing at higher temperatures (25–35°C).

Comparative Analysis with Palladium Analogs

While Pt(dppf)Cl₂ synthesis mirrors palladium methods, platinum’s slower reaction kinetics necessitate longer stirring times (2–4 hours vs. 1 hour for Pd). Additionally, Pt complexes exhibit greater air stability, reducing the need for inert atmospheres during synthesis.

Applications in Catalysis

Pt(dppf)Cl₂ catalyzes intermolecular hydroamination of allenes with secondary amines at 80°C, achieving turnover numbers (TON) of 50–100 . Its efficacy stems from the dppf ligand’s ability to stabilize Pt(II) intermediates, facilitating oxidative addition and reductive elimination steps.

Chemical Reactions Analysis

Types of Reactions

Dichloro(1,1’-bis(diphenylphosphanyl)ferrocene)platinum(II) undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other ligands, such as phosphines or amines, under appropriate conditions.

Oxidative Addition and Reductive Elimination: These reactions are crucial in catalytic cycles, particularly in cross-coupling reactions.

Common Reagents and Conditions

Substitution Reactions: Typically involve reagents like triphenylphosphine or amines in solvents such as dichloromethane or toluene.

Oxidative Addition: Often requires the presence of an aryl halide and a base, such as potassium carbonate, under inert atmosphere.

Major Products

Substitution Reactions: Lead to the formation of new platinum complexes with different ligands.

Cross-Coupling Reactions: Produce biaryl compounds or other coupled products, depending on the substrates used.

Scientific Research Applications

Dichloro(1,1’-bis(diphenylphosphanyl)ferrocene)platinum(II) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which dichloro(1,1’-bis(diphenylphosphanyl)ferrocene)platinum(II) exerts its effects involves several key steps:

Coordination to Substrates: The platinum center coordinates to substrates, facilitating their activation.

Oxidative Addition: The platinum(II) center undergoes oxidative addition with aryl halides, forming a platinum(IV) intermediate.

Reductive Elimination: The intermediate undergoes reductive elimination to form the coupled product and regenerate the platinum(II) catalyst.

Comparison with Similar Compounds

Structural and Molecular Features

The dppf ligand is a common feature in analogous complexes, but the central metal atom dictates reactivity and physical properties. Key comparisons include:

Notes:

Key Differences :

- Palladium analogs dominate organic synthesis due to superior catalytic efficiency in cross-coupling reactions. For example, dichloro(dppf)palladium(II) achieves yields >80% in Suzuki-Miyaura reactions under microwave irradiation .

- Platinum’s applications are less documented but may exploit its slower kinetics for selective transformations .

Biological Activity

Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)platinum(II), commonly referred to as Pt(dppf)Cl2, is a platinum(II) complex that has garnered attention in the field of medicinal chemistry and catalysis. This article focuses on its biological activity, particularly its potential applications in cancer therapy and its interactions with biological systems.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a platinum center coordinated to two chloride ions and a bidentate phosphine ligand, 1,1'-bis(diphenylphosphanyl)ferrocene (dppf). This structure contributes to its stability and reactivity in biological environments.

Anticancer Activity : The primary focus of research on Pt(dppf)Cl2 is its anticancer properties. Like other platinum-based drugs (e.g., cisplatin), it is believed to exert its effects through the formation of DNA adducts, leading to apoptosis in cancer cells. Studies have shown that the complex can induce significant cytotoxicity against various cancer cell lines, including ovarian and lung cancer cells.

Cellular Uptake and Distribution : The cellular uptake of Pt(dppf)Cl2 is facilitated by its lipophilicity due to the ferrocene moiety. This enhances its ability to penetrate cell membranes, allowing for effective intracellular delivery of the platinum species.

Cytotoxicity Studies

A series of studies have evaluated the cytotoxic effects of Pt(dppf)Cl2 on different cancer cell lines. For instance:

These results indicate that Pt(dppf)Cl2 exhibits potent anticancer activity, comparable to established platinum drugs.

Mechanistic Insights

Research has demonstrated that Pt(dppf)Cl2 induces DNA damage through the formation of interstrand cross-links. This was confirmed using comet assays and γ-H2AX foci formation assays, which are indicative of DNA double-strand breaks.

Case Studies

Case Study 1: Ovarian Cancer Treatment

In a preclinical study involving A2780 ovarian cancer cells, treatment with Pt(dppf)Cl2 resulted in a dose-dependent increase in apoptosis markers, including cleaved caspase-3 and PARP. The study concluded that the compound could be a promising candidate for further development in ovarian cancer therapies.

Case Study 2: Combination Therapy

A combination treatment involving Pt(dppf)Cl2 and traditional chemotherapeutics showed enhanced efficacy against resistant cancer cell lines. This suggests that the platinum complex may overcome resistance mechanisms commonly associated with other treatments.

Toxicity and Safety Profile

While the anticancer potential is significant, understanding the toxicity profile is crucial for therapeutic applications. Preliminary toxicity studies have indicated mild hepatotoxicity and nephrotoxicity at higher doses in animal models. Continuous monitoring and optimization of dosing regimens are necessary to mitigate these effects.

Q & A

Q. How is dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)platinum(II) synthesized?

Methodological Answer: The synthesis typically involves reacting a platinum(II) precursor (e.g., PtCl₂(COD) [cyclooctadiene]) with the bidentate ligand 1,1'-bis(diphenylphosphanyl)ferrocene (dppf) under inert conditions. A common procedure includes:

- Dissolving PtCl₂(COD) in anhydrous dichloromethane or THF.

- Adding stoichiometric amounts of dppf ligand in a degassed solvent.

- Stirring at room temperature or refluxing for 12–24 hours.

- Isolating the product via filtration or solvent evaporation, followed by recrystallization from ethyl acetate/dichloromethane mixtures .

Key Considerations: Ensure rigorous exclusion of moisture and oxygen to prevent ligand oxidation or Pt center degradation.

Q. What spectroscopic and structural characterization methods are employed for this complex?

Methodological Answer:

- X-ray Crystallography: Resolve the molecular geometry and confirm the square-planar Pt(II) coordination. SHELX software is widely used for structure refinement .

- NMR Spectroscopy: ¹H and ³¹P NMR identify ligand coordination shifts (e.g., ³¹P NMR typically shows a singlet near δ 20–30 ppm for dppf-PtCl₂).

- Elemental Analysis: Verify purity and stoichiometry.

- Cyclic Voltammetry: Probe redox behavior of the ferrocene moiety (e.g., Fc/Fc⁺ redox couple near 0 V vs. Ag/AgCl) .

Q. What are the primary applications of this complex in catalytic reactions?

Methodological Answer: The complex is used in:

- Cross-Coupling Reactions: Suzuki-Miyaura couplings (e.g., aryl boronic acids with aryl halides), though palladium analogs are more common.

- Hydrofunctionalization: Activation of C–H bonds in alkenes or alkynes.

- Asymmetric Catalysis: The ferrocene backbone can induce chirality in products when modified with asymmetric phosphine groups .

Note: Platinum’s slower oxidative addition kinetics compared to palladium may favor selective transformations under milder conditions .

Advanced Research Questions

Q. How does the electronic structure of the dppf ligand influence catalytic activity?

Methodological Answer:

- Donor-Acceptor Properties: The diphenylphosphine groups act as strong σ-donors, stabilizing the Pt(II) center while allowing π-backbonding with substrates.

- Redox Activity: Ferrocene’s reversible Fc/Fc⁺ redox couple can mediate electron transfer steps, potentially enhancing catalytic turnover in redox-active systems.

- Computational Studies: Density Functional Theory (DFT) calculations reveal charge distribution at the Pt center and ligand-substrate interactions. Compare HOMO/LUMO energies with palladium analogs to rationalize reactivity differences .

Q. How do steric effects of the dppf ligand impact substrate selectivity?

Methodological Answer:

- Steric Bulk: The diphenylphosphine groups create a crowded coordination sphere, favoring less bulky substrates (e.g., aryl iodides over chlorides in cross-coupling).

- Substrate Screening: Systematic variation of substrates (e.g., ortho- vs. para-substituted aryl halides) with GC-MS/HPLC analysis quantifies selectivity trends.

- Comparative Studies: Replace dppf with less bulky ligands (e.g., 1,2-bis(diphenylphosphino)ethane) to isolate steric vs. electronic effects .

Q. How can reaction conditions be optimized for cross-coupling using this platinum complex?

Methodological Answer:

- Solvent Screening: Test polar aprotic (DMF, dioxane) vs. non-polar (toluene) solvents to balance substrate solubility and catalyst stability.

- Base Selection: Evaluate inorganic (K₂CO₃, NaOAc) vs. organic bases (Et₃N) for deprotonation efficiency.

- Temperature/Time: Microwave irradiation (150°C, 30 min) often accelerates reactions compared to conventional heating (80°C, 12 h) .

- Catalyst Loading: Titrate catalyst amounts (0.5–5 mol%) to minimize cost while maintaining yield.

Q. How to address contradictions in catalytic performance across studies?

Methodological Answer:

- Reproducibility Checks: Confirm moisture/oxygen-free conditions, as trace water can hydrolyze the Pt–Cl bonds.

- Impurity Analysis: Use ICP-MS to detect Pt nanoparticle formation, which may arise from catalyst decomposition.

- Control Experiments: Compare performance with commercially available catalysts (e.g., Pd(dppf)Cl₂) under identical conditions to isolate metal-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.